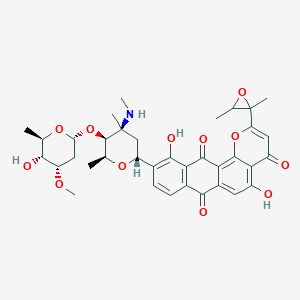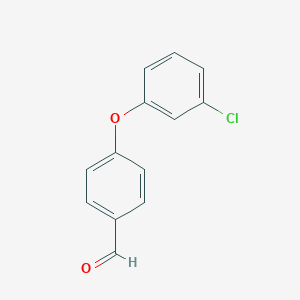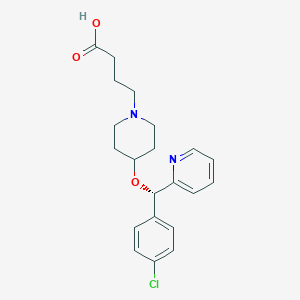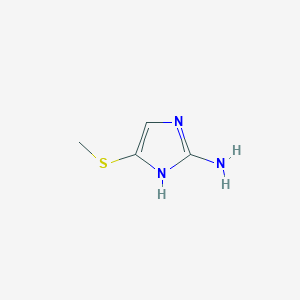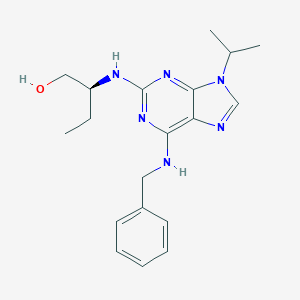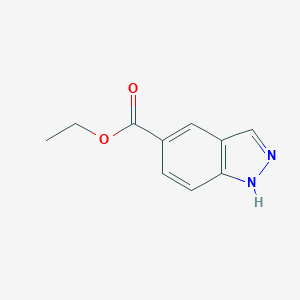
N-(methylideneamino)-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(methylideneamino)-1,3-benzothiazol-2-amine, also known as MBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. MBTA is a heterocyclic compound that contains a benzothiazole ring and a methylideneamino group attached to it. The unique structure of MBTA makes it an attractive compound for various research studies, including drug discovery, bioimaging, and nanotechnology.
作用機序
The mechanism of action of N-(methylideneamino)-1,3-benzothiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. N-(methylideneamino)-1,3-benzothiazol-2-amine has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. In addition, N-(methylideneamino)-1,3-benzothiazol-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
生化学的および生理学的効果
N-(methylideneamino)-1,3-benzothiazol-2-amine has been shown to exhibit significant biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and the modulation of various signaling pathways. N-(methylideneamino)-1,3-benzothiazol-2-amine has also been shown to exhibit significant antioxidant activity, which may contribute to its anticancer and antimicrobial properties.
実験室実験の利点と制限
One of the main advantages of N-(methylideneamino)-1,3-benzothiazol-2-amine is its unique structure, which makes it an attractive compound for various research studies. N-(methylideneamino)-1,3-benzothiazol-2-amine is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of N-(methylideneamino)-1,3-benzothiazol-2-amine is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(methylideneamino)-1,3-benzothiazol-2-amine, including the development of new anticancer agents based on its structure, the investigation of its potential as a biosensor for the detection of various biomolecules, and the exploration of its potential applications in nanotechnology. Further studies are also needed to fully understand the mechanism of action of N-(methylideneamino)-1,3-benzothiazol-2-amine and its potential toxicity.
合成法
The synthesis of N-(methylideneamino)-1,3-benzothiazol-2-amine can be achieved through several methods, including the condensation reaction between 2-aminobenzothiazole and formaldehyde. The reaction is carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The resulting product is then purified through recrystallization to obtain pure N-(methylideneamino)-1,3-benzothiazol-2-amine. Other methods of synthesis include the use of microwave irradiation, sonochemistry, and electrochemical synthesis.
科学的研究の応用
N-(methylideneamino)-1,3-benzothiazol-2-amine has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N-(methylideneamino)-1,3-benzothiazol-2-amine is in the field of medicinal chemistry, where it has been shown to possess significant anticancer activity against various cancer cell lines. N-(methylideneamino)-1,3-benzothiazol-2-amine has also been shown to exhibit antibacterial, antifungal, and antiviral activity, making it a potential candidate for the development of new antimicrobial agents.
In the field of biochemistry, N-(methylideneamino)-1,3-benzothiazol-2-amine has been used as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and carbohydrates. The unique fluorescence properties of N-(methylideneamino)-1,3-benzothiazol-2-amine make it an attractive compound for bioimaging and biosensing applications.
特性
CAS番号 |
186457-64-7 |
|---|---|
製品名 |
N-(methylideneamino)-1,3-benzothiazol-2-amine |
分子式 |
C8H7N3S |
分子量 |
177.23 g/mol |
IUPAC名 |
N-(methylideneamino)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7N3S/c1-9-11-8-10-6-4-2-3-5-7(6)12-8/h2-5H,1H2,(H,10,11) |
InChIキー |
POYRHKHLDULVOF-UHFFFAOYSA-N |
SMILES |
C=NNC1=NC2=CC=CC=C2S1 |
正規SMILES |
C=NNC1=NC2=CC=CC=C2S1 |
同義語 |
Formaldehyde, 2-benzothiazolylhydrazone (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



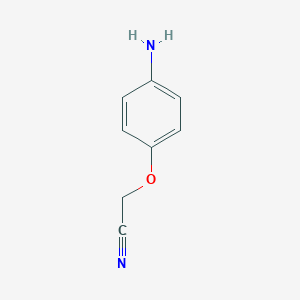
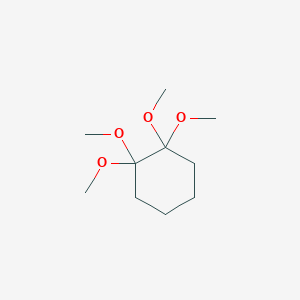
![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)

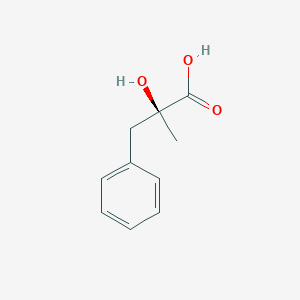
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
